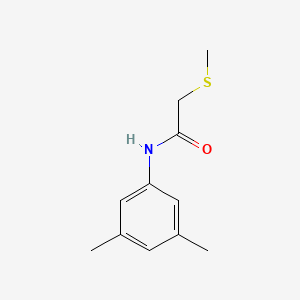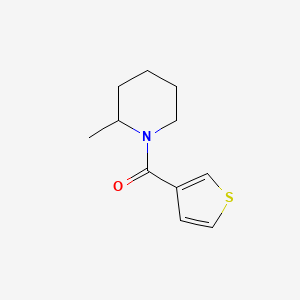
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone, also known as MPTM, is a chemical compound that has been the subject of scientific research in recent years. This compound belongs to the class of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. MPTM has been found to be a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body.
作用机制
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone acts as a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. Activation of these receptors leads to a variety of physiological effects, including pain relief, appetite stimulation, and mood modulation. (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been found to be more potent than THC, the primary psychoactive component of cannabis, in activating the CB1 receptor.
Biochemical and Physiological Effects:
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been found to have a variety of biochemical and physiological effects on the body. Activation of the CB1 receptor by (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone leads to the release of neurotransmitters such as dopamine, which is involved in reward and pleasure pathways in the brain. (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has also been found to have analgesic effects, reducing pain sensation in animal models. Additionally, (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been found to stimulate appetite and increase food intake in animal models.
实验室实验的优点和局限性
The use of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone in scientific research has several advantages. (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone is a potent agonist of the CB1 and CB2 receptors, making it a useful tool for studying the effects of cannabinoids on the endocannabinoid system. Additionally, (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been found to be more potent than THC, the primary psychoactive component of cannabis, in activating the CB1 receptor. However, the use of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone in laboratory experiments is limited by its potential toxicity and the need for specialized equipment and expertise in handling hazardous chemicals.
未来方向
There are several potential future directions for research on (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone. One area of interest is the development of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone analogs with improved potency and selectivity for the CB1 and CB2 receptors. Additionally, further research is needed to better understand the biochemical and physiological effects of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone on the body. Finally, the potential therapeutic applications of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone and other synthetic cannabinoids should be explored, particularly in the areas of pain management and appetite stimulation.
合成方法
The synthesis of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone involves the reaction of 2-methylpiperidine and thiophen-3-ylmethanone in the presence of a catalyst. This reaction results in the formation of (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone as a white crystalline solid. The purity of the final product can be improved through recrystallization and purification techniques.
科学研究应用
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been the subject of scientific research due to its potential use as a tool for studying the endocannabinoid system. This system is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood modulation. (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone has been found to be a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. This makes (2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone a useful tool for studying the effects of cannabinoids on the endocannabinoid system.
属性
IUPAC Name |
(2-methylpiperidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-9-4-2-3-6-12(9)11(13)10-5-7-14-8-10/h5,7-9H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQLYHSVKNOYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpiperidin-1-yl)-thiophen-3-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7513960.png)
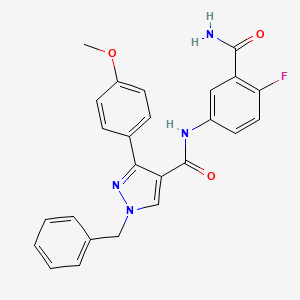

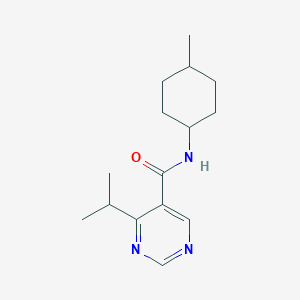
![1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B7514005.png)
![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7514012.png)
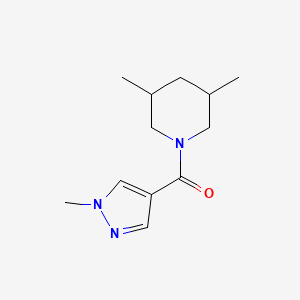
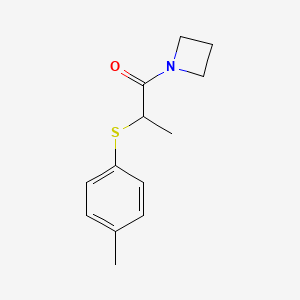

![2-Cyclopentyl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7514033.png)
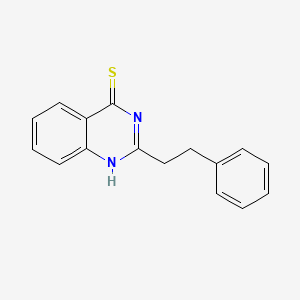
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-propan-2-yl-1H-pyrazol-3-yl)methanone](/img/structure/B7514046.png)
